molecular formula C12H19BrClNO2 B4149402 2-[(3-Bromo-4-methoxyphenyl)methylamino]butan-1-ol;hydrochloride

2-[(3-Bromo-4-methoxyphenyl)methylamino]butan-1-ol;hydrochloride

Cat. No.: B4149402
M. Wt: 324.64 g/mol
InChI Key: RBERWRZCIYTZKI-UHFFFAOYSA-N
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Description

2-[(3-Bromo-4-methoxyphenyl)methylamino]butan-1-ol;hydrochloride is an organic compound that features a brominated aromatic ring, a methoxy group, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromo-4-methoxyphenyl)methylamino]butan-1-ol;hydrochloride typically involves multiple steps. One common method starts with the bromination of 4-methoxybenzyl alcohol to obtain 3-bromo-4-methoxybenzyl alcohol. This intermediate is then reacted with butylamine under controlled conditions to form the desired amino alcohol. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromo-4-methoxyphenyl)methylamino]butan-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The brominated aromatic ring can be reduced to remove the bromine atom.

    Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-brominated aromatic compounds.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

2-[(3-Bromo-4-methoxyphenyl)methylamino]butan-1-ol;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Bromo-4-methoxyphenyl)methylamino]butan-1-ol;hydrochloride involves its interaction with specific molecular targets. The amino alcohol moiety can form hydrogen bonds with biological macromolecules, while the brominated aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-chloro-4-methoxybenzyl)amino]-1-butanol hydrochloride
  • 2-[(3-fluoro-4-methoxybenzyl)amino]-1-butanol hydrochloride
  • 2-[(3-iodo-4-methoxybenzyl)amino]-1-butanol hydrochloride

Uniqueness

2-[(3-Bromo-4-methoxyphenyl)methylamino]butan-1-ol;hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can lead to different interaction profiles with biological targets.

Properties

IUPAC Name

2-[(3-bromo-4-methoxyphenyl)methylamino]butan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO2.ClH/c1-3-10(8-15)14-7-9-4-5-12(16-2)11(13)6-9;/h4-6,10,14-15H,3,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBERWRZCIYTZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC(=C(C=C1)OC)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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